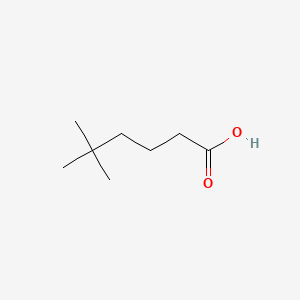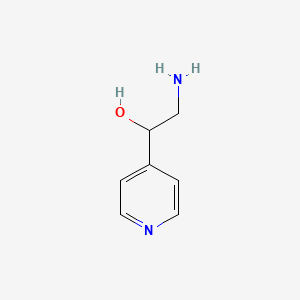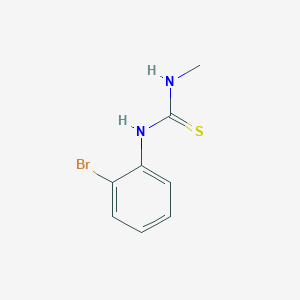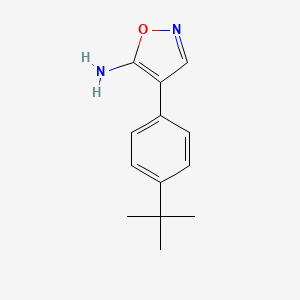
5,5-Dimethylhexanoic acid
説明
5,5-Dimethylhexanoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and synthetic methods that could potentially be applied to the synthesis of 5,5-dimethylhexanoic acid or its analogs. For instance, the synthesis of 5,6-dimethylxanthenone-4-acetic acid (ASA404, DMXAA) involves dibromination and regioselective coupling steps that might be relevant for modifying the hexanoic acid backbone . Similarly, the synthesis of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid includes the formation of a γ-branched carbon skeleton, which could be related to the structure of 5,5-dimethylhexanoic acid .
Synthesis Analysis
The synthesis of compounds related to 5,5-dimethylhexanoic acid involves several key steps. For example, the synthesis of 5,6-dimethylxanthenone-4-acetic acid includes dibromination of a dimethylbenzoic acid precursor and a regioselective coupling with hydroxyphenylacetic acid, followed by cyclodehydration . In another study, the synthesis of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid diastereomers starts with the reaction of Garner's aldehyde with 2-lithio-3-methyl-2-butene, followed by hydrogenation and intramolecular cyclization . These methods highlight the importance of regioselective reactions and protecting group strategies in the synthesis of complex molecules.
Molecular Structure Analysis
While the molecular structure of 5,5-dimethylhexanoic acid is not explicitly analyzed in the provided papers, the structure of related compounds such as 2-amino-3-hydroxy-4,5-dimethylhexanoic acid is synthesized and likely characterized using standard techniques such as NMR and mass spectrometry . The presence of multiple chiral centers in these related compounds indicates that the stereochemistry is an important aspect of their molecular structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide insight into the reactivity of similar molecular frameworks. For example, the synthesis of 5,6-dimethylxanthenone-4-acetic acid involves cyclodehydration, which is a reaction that could potentially be used to form cyclic structures from hexanoic acid derivatives . The synthesis of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid involves hydrogenation with stereoselectivity, indicating that the introduction of chiral centers can be controlled under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,5-dimethylhexanoic acid are not directly reported in the provided papers. However, the synthesis and characterization of structurally related compounds suggest that techniques such as melting point determination, solubility testing, and spectroscopic analysis would be relevant for determining the properties of 5,5-dimethylhexanoic acid. The synthesis of azido analogues of 5,6-dimethylxanthenone-4-acetic acid and their biological activity also suggest that modifications to the hexanoic acid structure can significantly impact the compound's properties and reactivity .
科学的研究の応用
-
Chemical Synthesis
- “5,5-Dimethylhexanoic acid” can be synthesized from “4,4-dimethylpentanoic acid” through a series of reactions .
- The process involves an oxidative cleavage using a suitable oxidizing agent like potassium permanganate (KMnO4) to form 4,4-dimethylpentanal .
- A Wittig reaction is then performed on 4,4-dimethylpentanal with methoxymethyltriphenylphosphonium chloride (MMTPP-Cl) to form 5,5-dimethylhexene .
- Finally, 5,5-dimethylhexene is hydrolyzed with a strong acid like hydrochloric acid (HCl) to form 5,5-dimethylhexanoic acid .
-
Chromatography
In one application, it’s used in the separation process on Newcrom R1 HPLC column . But the specific details about the method of application, experimental procedures, and the results or outcomes obtained are not provided .
特性
IUPAC Name |
5,5-dimethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHRLSQLJDHSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179255 | |
| Record name | 5,5-Dimethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylhexanoic acid | |
CAS RN |
24499-80-7 | |
| Record name | 5,5-Dimethylhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24499-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dimethylhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024499807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-Dimethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)


![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274065.png)



